

biological activity of 3-(Oxan-3-yl)-3-oxopropanenitrile versus its analogs.

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Compound of Interest

Compound Name: 3-(Oxan-3-yl)-3-oxopropanenitrile

Cat. No.: B1428906

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A Comparative Guide to the Biological Activity of **3-(Oxan-3-yl)-3-oxopropanenitrile** and Its Analogs

This guide provides a comparative analysis of the biological activities of compounds structurally related to **3-(Oxan-3-yl)-3-oxopropanenitrile**. Due to the limited availability of direct comparative studies on **3-(Oxan-3-yl)-3-oxopropanenitrile** itself, this document synthesizes findings from research on analogous structures, including acrylonitrile, pyran, and oxetane derivatives. The information is intended for researchers, scientists, and professionals in drug development to inform structure-activity relationship (SAR) studies and guide future research.

Overview of Biological Activities

Derivatives of oxopropanenitrile and related heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The central scaffold, often containing a reactive nitrile group and a heterocyclic ring, serves as a versatile template for designing molecules with specific biological targets.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of **3-(Oxan-3-yl)-3-oxopropanenitrile**.

Anticancer Activity

The antiproliferative activity of acrylonitrile and pyran derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: Anticancer Activity of Acrylonitrile and Pyran Derivatives

Compound Class	Specific Compound/Derivative	Cell Line	IC50 (μM)	Reference
Acrylonitrile	Methoxy & Hydroxy Benzazole Derivatives	Capan-1 (Pancreatic)	1.2 - 5.3	[1]
Acrylonitrile	Monohydroxy-substituted Benzimidazole (Comp. 27)	Pancreatic Cell Lines	Broad-spectrum activity	[1]
Pyran	2-amino-pyran derivatives	Breast Cancer Cells	Not specified, but showed cytotoxicity	[2][3]
Oleanolic Acid Derivative	Compound 7a	PC3 (Prostate)	0.39	[4]
Oleanolic Acid Derivative	Compound 8a	A549 (Lung)	0.22	[4]
Oleanolic Acid Derivative	Compound 16b	A549 (Lung)	0.81	[4]

Antimicrobial Activity

Several analogs have been tested for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

Compound Class	Specific Compound/ Derivative	Bacterial/Fungal Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Thiourea Derivatives	Compound 2	E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae	40 - 50	-	[5]
2-amino-pyran	Derivative I32	E. coli	-	-	[2]
Fungal Metabolite	Fraction 12 from Emericella nidulans	S. aureus	-	4	[6]
Fungal Metabolite	Fraction 12 from Emericella nidulans	E. coli	-	10	[6]
Fungal Metabolite	Fraction 12 from Emericella nidulans	A. fumigatus	45	-	[6]
Oxetanyl-quinoline	Derivatives 9a-i	M. tuberculosis H37Rv	Significant activity	-	[7]

Enzyme Inhibitory Activity

The ability of these compounds to inhibit specific enzymes is a key aspect of their mechanism of action.

Table 3: Enzyme Inhibitory Activity of Analogs

Compound Class	Target Enzyme	Specific Compound/Derivative	IC50 (μM)	Reference
Oxoisoaporphine Derivatives	Acetylcholinesterase (AChE)	Series 7	High inhibitory activity	[8]
Oxoaporphine Derivatives	Acetylcholinesterase (AChE)	Series 6	Lower potency than oxoisoaporphine derivatives	[8]
Heteroaryl-acrylonitriles	Acetylcholinesterase (AChE)	Compounds 3a-j	62 - 888	[9]
Indeno[1,2-b]pyrazine-2,3-dicarbonitrile	Ubiquitin-Specific Protease 8 (USP8)	Analogues of compound 1	Potent and selective inhibition	[10]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for MIC Determination

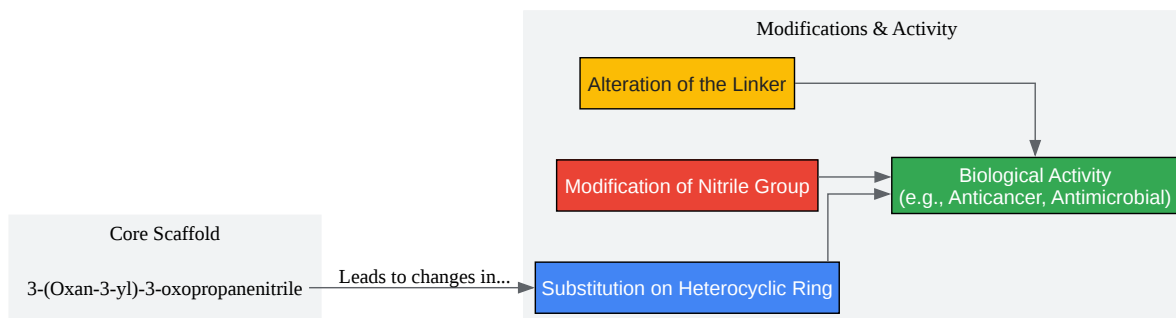
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., temperature, time) to allow microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Generalized Structure-Activity Relationship (SAR)

The following diagram illustrates a generalized SAR for the biological activity of **3-(Oxan-3-yl)-3-oxopropanenitrile** analogs based on the available literature.

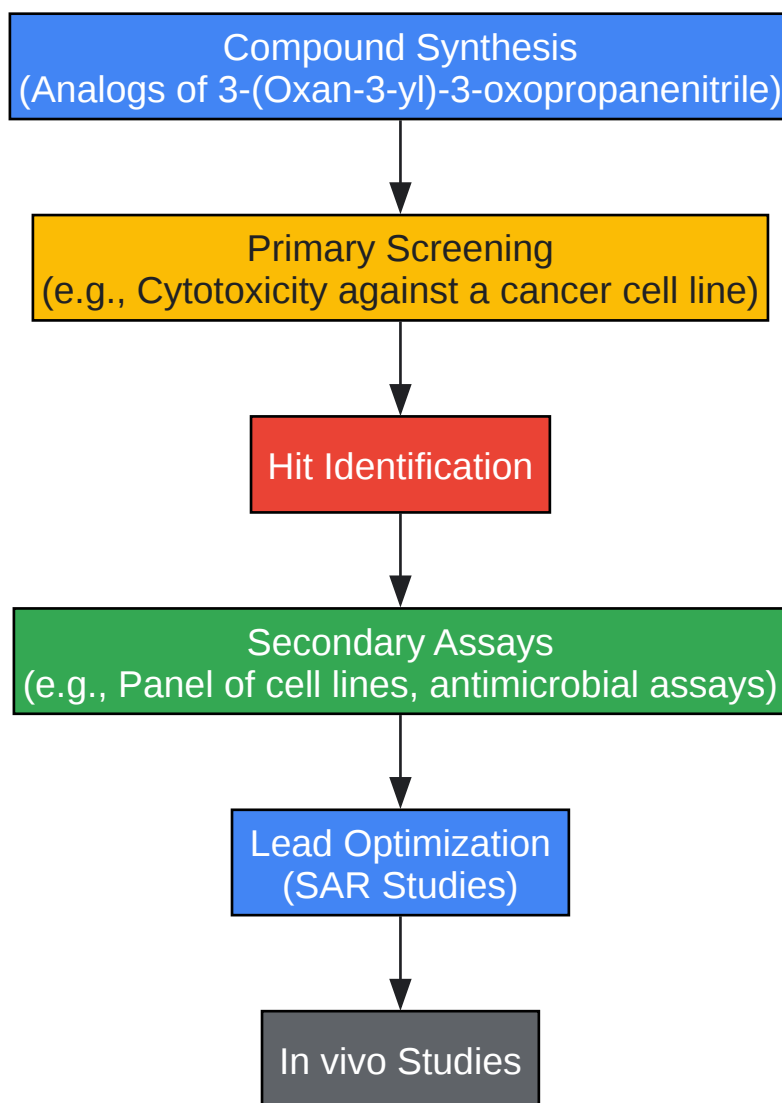


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Caption: Generalized Structure-Activity Relationship (SAR) for analogs.

Experimental Workflow for Compound Screening

This diagram outlines a typical workflow for screening and evaluating the biological activity of novel chemical compounds.

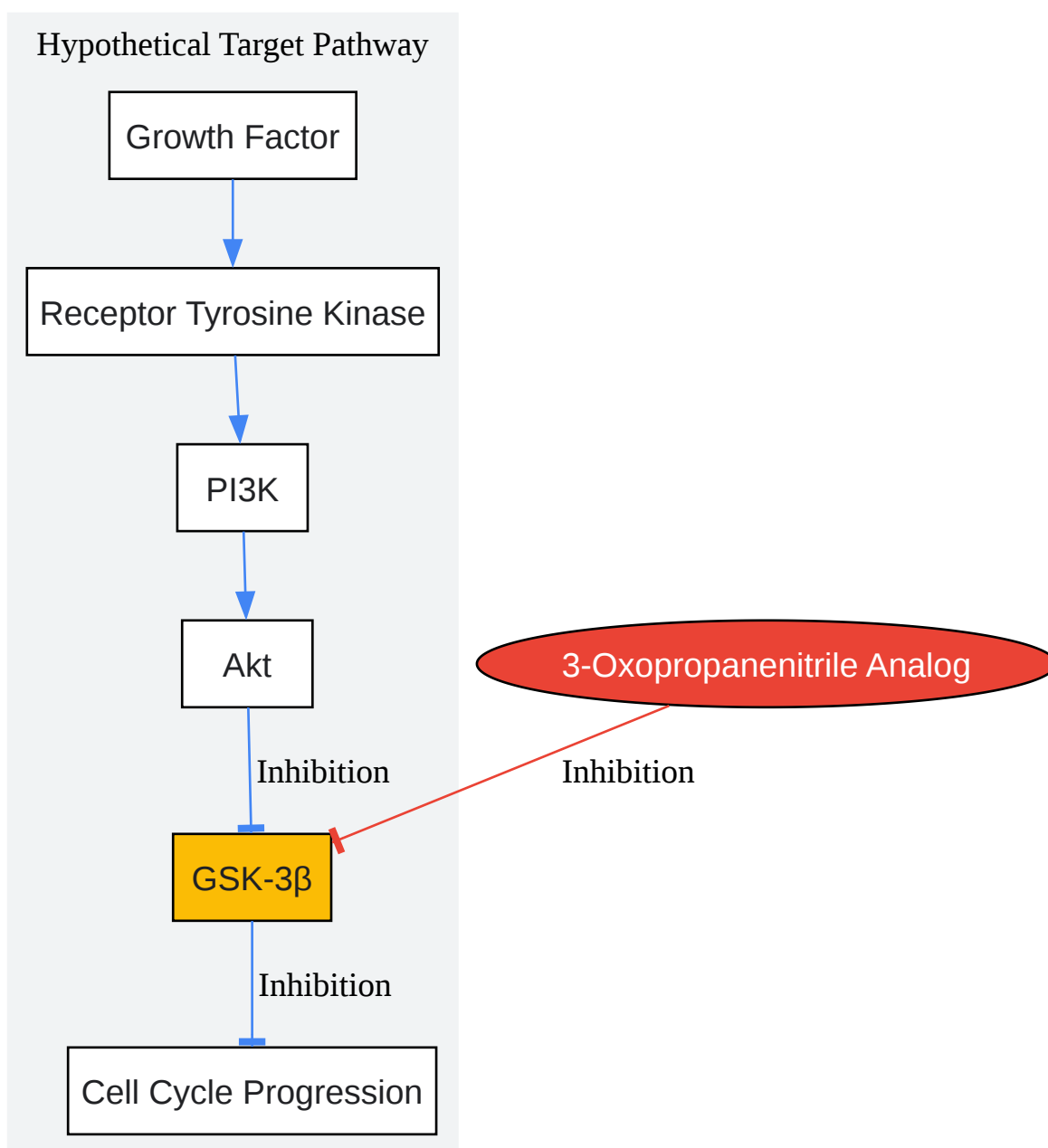


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Caption: Experimental workflow for compound screening and development.

Hypothetical Signaling Pathway Modulation

Based on the finding that some analogs can inhibit enzymes like GSK-3 β , the following diagram depicts a simplified, hypothetical signaling pathway that could be targeted.



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Caption: Hypothetical signaling pathway targeted by an analog.

Conclusion

While direct comparative data for **3-(Oxan-3-yl)-3-oxopropanenitrile** is scarce, the broader family of related heterocyclic compounds, including acrylonitrile and pyran derivatives, exhibits significant biological potential. The presented data highlights the importance of the heterocyclic

ring and substitutions on it in determining the potency and selectivity of these compounds against various biological targets. Further research focusing on systematic SAR studies of **3-(Oxan-3-yl)-3-oxopropanenitrile** and its close analogs is warranted to fully elucidate their therapeutic potential.

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